N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline
Description
N-[(2-Fluorophenyl)methyl]-3,4-dimethylaniline is a tertiary amine derivative featuring a 3,4-dimethylaniline core substituted with a 2-fluorobenzyl group at the nitrogen atom.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYXEQBAKGYUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232961 | |
| Record name | N-(3,4-Dimethylphenyl)-2-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723753-85-3 | |
| Record name | N-(3,4-Dimethylphenyl)-2-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723753-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethylphenyl)-2-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline typically involves the reaction of 2-fluorobenzyl chloride with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Agents
Research has indicated that compounds similar to N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline can be designed as antiparasitic agents. For instance, structure-based design strategies have been employed to synthesize derivatives that target specific molecular pathways in parasites responsible for diseases such as Human African Trypanosomiasis. These studies focus on optimizing binding affinities to enhance therapeutic efficacy against resistant strains of parasites .
2. Histone Deacetylase Inhibitors
Fluorinated compounds, including derivatives of this compound, have been investigated as histone deacetylase inhibitors (HDACi). These inhibitors play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis. The incorporation of fluorine into the molecular structure has shown to improve selectivity and potency against HDAC enzymes .
3. Positron Emission Tomography Imaging
Compounds with similar structural characteristics are being explored for use as ligands in positron emission tomography (PET) imaging. For example, modifications to the aniline structure have been shown to enhance binding affinity for serotonin transporters, facilitating better imaging of neurological conditions .
Organic Synthesis Applications
1. Synthesis of Schiff Bases
this compound can serve as a precursor in the synthesis of Schiff bases through condensation reactions with carbonyl compounds. The presence of the fluorine atom enhances the electrophilicity of the aromatic system, promoting higher yields in these reactions. Studies have demonstrated successful reactions yielding up to 90% efficiency under optimized conditions .
2. Late-Stage Functionalization
The compound has been utilized in late-stage functionalization protocols where existing pharmaceuticals are modified to enhance their efficacy or reduce side effects. This approach allows for the development of new drug candidates from established frameworks, leveraging the unique reactivity of this compound .
Materials Science Applications
1. Organic Electronics
this compound is being investigated for its potential use in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated aryl group contributes to improved charge transport properties and stability of the materials used in these devices .
2. Dyes and Pigments
The compound's structural features make it suitable for applications in dye synthesis. Its derivatives can be tailored to produce colorants with specific absorption properties for use in textiles and coatings .
Table 1: Applications Overview
Case Studies
Case Study 1: Antiparasitic Development
A recent study focused on synthesizing a series of fluorinated peptoid-based HDAC inhibitors that demonstrated significant antiparasitic activity against Trypanosoma brucei. The results showed that modifications similar to those found in this compound enhanced selectivity towards HDAC6, leading to promising therapeutic candidates for further development .
Case Study 2: Organic Electronics
Research conducted on the application of fluorinated anilines in OLEDs revealed that incorporating this compound derivatives improved device efficiency due to better charge carrier mobility and reduced energy loss during exciton formation .
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic Properties
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline (Schiff Base)
- Structure : A Schiff base formed by condensing 3,4-dimethylaniline with 4-nitrobenzaldehyde.
- Properties: Exhibits second-order nonlinear optical (NLO) behavior due to electron-withdrawing nitro groups enhancing charge transfer .
- Comparison : Unlike the target compound, the Schiff base lacks the fluorinated benzyl group but demonstrates how nitro substituents amplify NLO activity. Fluorine’s inductive effects may similarly modulate electronic properties but with reduced steric bulk .
N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-3,4-dimethylaniline (V-3)
Pharmacologically Active Derivatives
25B-NBF HCl (4-Bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)
- Structure : A psychoactive NBOMe derivative with a fluorobenzyl group and bromo-dimethoxy substitution.
- Properties : Binds to serotonin receptors (5-HT2A) with high affinity due to halogen and methoxy groups .
- Comparison : While structurally similar in the fluorobenzyl moiety, the target compound lacks the dimethoxy and bromo substituents, suggesting divergent pharmacological profiles .
Agrochemical Intermediates
N-(3-Pentyl)-3,4-dimethylaniline
Key Properties
Biological Activity
N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by a fluorinated phenyl group and two methyl groups attached to an aniline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, including apoptosis and cell cycle regulation. The precise pathways remain under investigation, but preliminary studies suggest that the compound may exhibit anticancer properties through inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Case Study 1 : A study investigated the compound's effects on human cancer cell lines. Results indicated that it induced G1 cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
- Case Study 2 : Another research focused on its efficacy against specific cancer types, showing IC50 values in the low micromolar range for several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that the compound could be a candidate for further development in cancer therapy .
Research Findings
Recent investigations into the structure-activity relationships (SAR) of this compound have provided insights into how modifications to its chemical structure can enhance biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
